
2-(3,4-dimethoxyphenyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,4-dimethoxyphenyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide is a useful research compound. Its molecular formula is C21H28N2O3S and its molecular weight is 388.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
New Powder Diffraction Data of Some N-Derivatives of 4-Chloro-3,5-Dimethylphenoxyacetamide-Potential Pesticides
This research by Olszewska, Tarasiuk, and Pikus (2011) characterizes N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which include compounds structurally related to the compound . These compounds have potential applications as pesticides, and the study provides experimental peak positions, relative peak intensities, and unit-cell parameters essential for understanding their properties (Olszewska, Tarasiuk, & Pikus, 2011).
Synthesis of N-Substituted Acetamide Derivatives of Azinane-Bearing 1,3,4-Oxadiazole Nucleus and Screening for Antibacterial Activity
In this study, Iqbal et al. (2017) synthesized acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials. These derivatives, related to 2-(3,4-dimethoxyphenyl)-N-((1-(thiophen-2-ylmethyl)piperidin-4-yl)methyl)acetamide, show moderate inhibition against various bacterial strains, indicating potential applications in antibacterial treatments (Iqbal et al., 2017).
Lactams. XI. Construction of Lactam Carbonyl Function in 1, 3-Disubstituted Piperidines
The research by Fujii, Ohba, and Yoshifuji (1977) explores the preparation of 1-(3, 4-dimethoxyphenyl)-2-(3-substituted piperidino) ethanols, which are structurally similar to the compound . These compounds are prepared from substituted pyridines, demonstrating potential applications in the synthesis of complex lactam structures (Fujii, Ohba, & Yoshifuji, 1977).
Pyridine Derivatives as Insecticides
Bakhite, Abd-Ella, El-Sayed, and Abdel-Raheem (2014) synthesized pyridine derivatives for use as insecticides. This study provides insights into the potential application of compounds structurally related to this compound in pest control, highlighting their effectiveness against aphids (Bakhite et al., 2014).
N-(5-Benzylsulfanyl-1,3,4-Thiadiazol-2-yl)-2-(Piperidin-1-yl)Acetamide
Ismailova et al. (2014) synthesized a compound closely related to the one . This study provides structural details and discusses the formation of centrosymmetric dimers and other molecular interactions, which can be relevant for understanding the chemical behavior and potential applications of similar compounds (Ismailova et al., 2014).
Eigenschaften
IUPAC Name |
2-(3,4-dimethoxyphenyl)-N-[[1-(thiophen-2-ylmethyl)piperidin-4-yl]methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-25-19-6-5-17(12-20(19)26-2)13-21(24)22-14-16-7-9-23(10-8-16)15-18-4-3-11-27-18/h3-6,11-12,16H,7-10,13-15H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COISXSQGEUXIMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)NCC2CCN(CC2)CC3=CC=CS3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

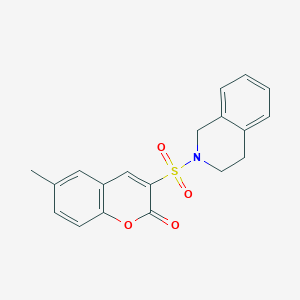

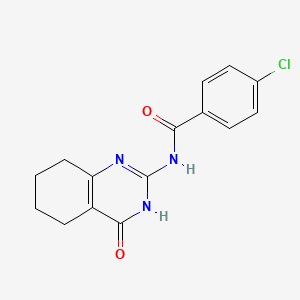

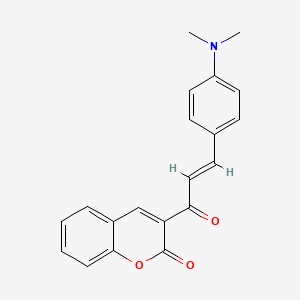
![N-(2-(benzo[d]thiazol-2-yl)-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)thiophene-2-carboxamide](/img/structure/B2984387.png)
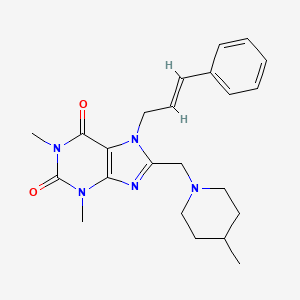
![N-(4-methoxyphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2984391.png)
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)cyclohex-3-enecarboxamide](/img/structure/B2984392.png)
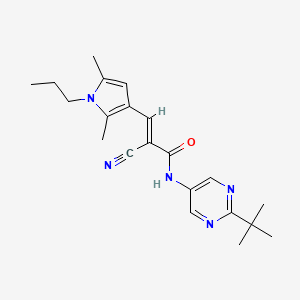



![N-[4-(Methylthio)benzyl]ethanamine hydrochloride](/img/structure/B2984403.png)